molecular formula C11H7Cl2NO3 B1417585 (4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one CAS No. 1142199-91-4

(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No. B1417585
CAS RN: 1142199-91-4
M. Wt: 272.08 g/mol
InChI Key: NDVQFYQJHFKNBG-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, also known as CHCI, is a compound belonging to the class of isoxazoles. It has a wide range of applications in various fields, such as organic synthesis, biochemistry, and pharmacology. CHCI has been widely studied for its biological activities and has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties.

Scientific Research Applications

Synthesis and Green Chemistry

Isoxazol-5(4H)-one derivatives, including compounds similar to (4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, have been synthesized through environmentally friendly methods. A study by Pourmousavi et al. (2018) demonstrates a green synthesis process in water, emphasizing the use of antimony trichloride as an efficient catalyst. This approach is noted for its mild conditions, safety, and high yields, marking a significant step in green chemistry (Pourmousavi et al., 2018).

Structural and Theoretical Analysis

The structure and electronic properties of isoxazol-5(4H)-one derivatives have been extensively studied. Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, revealing different configurations at the exocyclic C=C bond in solid state. These studies included density functional theory (DFT) calculations, providing insights into the molecular geometry and vibrational frequencies (Brancatelli et al., 2011).

Catalytic Synthesis

Isoxazol-5(4H)-ones are used in various industries due to their significant applications. Kiyani and Mosallanezhad (2019) explored the use of salicylic acid as an inexpensive catalyst for the synthesis of isoxazole-5(4H)-ones in water, highlighting the environmental friendliness and efficiency of this method (Kiyani & Mosallanezhad, 2019).

Photophysical Properties

The photophysical properties of isoxazol-5(4H)-one derivatives have also been a subject of interest. Kumar et al. (2021) synthesized and characterized triazole derivatives with structures similar to isoxazol-5(4H)-ones. Their study provided insights into the excited-state behavior, chemical reactivity, and molecular docking analysis of these compounds, suggesting potential applications in drug discovery (Kumar et al., 2021).

Proton Transfer Studies

Hsieh et al. (2011) investigated the proton transfer cycle of a green fluorescent protein chromophore analogue, which shares structural similarities with isoxazol-5(4H)-one derivatives. This study offers a deeper understanding of excited-state intramolecular proton transfer reactions, relevant in photophysical and photochemical research (Hsieh et al., 2011).

properties

IUPAC Name

(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c12-5-9-7(11(16)17-14-9)3-6-1-2-10(15)8(13)4-6/h1-4,15H,5H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVQFYQJHFKNBG-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Reactant of Route 3
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.